(S)-MCOPPB

Catalog No.
S548697
CAS No.
1028969-49-4
M.F
C26H40N4
M. Wt
408.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-MCOPPB

CAS Number

1028969-49-4

Product Name

(S)-MCOPPB

IUPAC Name

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole

Molecular Formula

C26H40N4

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3/t21-/m1/s1

InChI Key

CYYNMPPFEJPBJD-OAQYLSRUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(1-methylcyclooctyl)-4-piperidinyl)-2-((3R)-3-piperidinyl)-1H-benzimidazole, MCOPPB cpd

Canonical SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5

Isomeric SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5

The exact mass of the compound Mcoppb is 408.3253 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-MCOPPB (CAS: 1028969-49-4) is a non-peptide small molecule agonist of the nociceptin/orphanin FQ (NOP) receptor[1]. For procurement professionals and lead scientists, its primary value lies in its exceptional in vitro affinity (pKi = 10.07) and distinct functional selectivity profile [2]. Unlike endogenous peptides that suffer from poor pharmacokinetic properties and require complex administration routes, MCOPPB is orally bioavailable and highly brain-penetrant, making it a critical precursor and tool compound for advanced in vivo behavioral, antinociceptive, and novel senolytic assays [1].

Substituting (S)-MCOPPB with standard anxiolytics (e.g., diazepam) or classical mu/kappa-opioid agonists fundamentally alters assay validity. Diazepam operates via GABA-A pathways, introducing severe confounding variables in behavioral models—specifically memory deficits and synergistic ethanol hypnosis—which MCOPPB avoids entirely [1]. Furthermore, substituting MCOPPB with other non-peptide NOP agonists like Ro 65-6570 or AT-403 introduces significant motor impairment at therapeutic doses [2]. MCOPPB’s specific G-protein bias preserves locomotor function up to 10 mg/kg, ensuring that antinociceptive and anxiolytic readouts are not corrupted by generalized sedation or immobility, thereby protecting the integrity of in vivo workflows[2].

Higher In Vitro Potency vs. Synthetic NOP Agonist Ro 65-6570

In dynamic mass redistribution (DMR) label-free assays utilizing CHO-NOP cells, MCOPPB exhibits a pEC50 of 10.55, significantly outperforming the synthetic comparator Ro 65-6570 (pEC50 = 9.63) [1]. This near log-unit increase in potency allows for robust NOP receptor activation at lower molar concentrations, minimizing the risk of off-target binding in high-throughput screening environments.

Evidence DimensionIn vitro potency (pEC50) at NOP receptor
Target Compound DatapEC50 = 10.55
Comparator Or BaselineRo 65-6570 (pEC50 = 9.63)
Quantified Difference0.92 log unit higher potency for MCOPPB
ConditionsDynamic mass redistribution (DMR) assay in CHO-NOP cells

Procuring MCOPPB enables laboratories to achieve maximal NOP receptor activation at lower concentrations, optimizing reagent consumption and reducing assay noise, which directly improves high-throughput workflow reproducibility.

Preservation of Locomotor Function vs. AT-403

A critical differentiator for MCOPPB in behavioral pharmacology is its lack of motor impairment at therapeutic doses. While equianalgesic doses of the unbiased NOP agonist AT-403 (1 mg/kg) and Ro 65-6570 (10 mg/kg) fully inhibited mouse locomotor activity, MCOPPB administered up to 10 mg/kg i.p. produced no significant reduction in distance traveled or rearing behavior [1]. This preservation is linked to MCOPPB's specific G-protein bias factor (0.94).

Evidence DimensionLocomotor inhibition
Target Compound DataNo significant locomotor impairment up to 10 mg/kg i.p.
Comparator Or BaselineAT-403 (Full locomotor inhibition at 1 mg/kg i.p.)
Quantified Difference>10-fold wider therapeutic window for motor preservation
ConditionsIn vivo locomotor activity test (CD-1 mice, i.p. administration)

For behavioral and antinociceptive research, MCOPPB prevents sedative confounds, ensuring that efficacy readouts are not invalidated by drug-induced immobility.

Elimination of Memory and Hypnotic Confounds vs. Diazepam

When evaluated as an anxiolytic tool compound, MCOPPB (10 mg/kg, p.o.) matches the efficacy of diazepam (3 mg/kg, p.o.) in Vogel conflict tests but completely diverges in its side-effect profile [1]. Diazepam induces profound memory deficits and enhances ethanol-induced hypnosis. In contrast, MCOPPB at 10 mg/kg leaves memory intact and does not synergize with ethanol, confirming its utility as a clean NOP-mediated standard.

Evidence DimensionMemory impairment and ethanol hypnosis synergy
Target Compound Data10 mg/kg p.o. (No memory deficit, no ethanol synergy)
Comparator Or BaselineDiazepam at 3 mg/kg p.o. (Significant memory deficit and ethanol synergy)
Quantified DifferenceComplete elimination of cognitive and hypnotic side effects
ConditionsIn vivo Vogel conflict test and ethanol interaction models

Selecting MCOPPB over classical benzodiazepines is essential for neuropharmacology workflows requiring isolated anxiolytic readouts without cognitive disruption.

High Receptor Selectivity Over Classical Opioid Receptors

MCOPPB prevents cross-activation of classical opioid pathways, a common issue with non-selective ligands. Binding assays demonstrate a pKi of 10.07 for the NOP receptor, with a 12-fold selectivity over mu (µ), 270-fold over kappa (κ), and >1000-fold over delta (δ) opioid receptors [1]. This precise targeting ensures that experimental results are strictly NOP-mediated.

Evidence DimensionReceptor binding selectivity (Fold difference)
Target Compound DataNOP pKi = 10.07 (>1000x over δ, 270x over κ)
Comparator Or BaselineNon-selective opioid baselines (e.g., Buprenorphine, which binds µ, κ, and NOP)
Quantified DifferenceAbsolute functional isolation of the NOP pathway
ConditionsIn vitro radioligand binding assays against human opioid receptor panel

High target specificity reduces the need for complex antagonist control arms in experimental designs, streamlining assay validation and improving laboratory workflow efficiency.

In Vivo Behavioral Pharmacology and Anxiolytic Screening

Due to its lack of locomotor impairment and memory deficits, MCOPPB serves as a highly reliable reference standard for evaluating novel anxiolytics. It provides a clean, NOP-specific baseline in conflict models (e.g., Vogel test) without the confounding sedation seen with AT-403 or diazepam [1].

Non-Addictive Antinociceptive Drug Development

MCOPPB's high selectivity for the NOP receptor over the mu-opioid receptor makes it a crucial benchmark in the development of non-addictive analgesics. Its specific G-protein bias allows researchers to map the relationship between functional selectivity and antinociceptive efficacy in vivo [2].

Emerging Senolytic and Geroscience Assays

Recent high-throughput library screenings have identified MCOPPB as a potent senolytic agent capable of reducing senescent cell burden in peripheral tissues. Procurement of high-purity MCOPPB is highly relevant for laboratories expanding beyond CNS indications into cellular aging and tissue resilience models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

408.32529729 Da

Monoisotopic Mass

408.32529729 Da

Heavy Atom Count

30

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8NMK0UG3HV

Wikipedia

MCOPPB

Dates

Last modified: 04-14-2024
1: Hayashi S, Hirao A, Imai A, Nakamura H, Murata Y, Ohashi K, Nakata E. Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: design, synthesis, and structure-activity relationship of oral receptor occupancy in the brain for orally potent antianxiety drug. J Med Chem. 2009 Feb 12;52(3):610-25. doi: 10.1021/jm7012979. PubMed PMID: 19125610.
2: Hirao A, Imai A, Sugie Y, Yamada Y, Hayashi S, Toide K. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole
as an anxiolytic agent. J Pharmacol Sci. 2008 Mar;106(3):361-8. Epub 2008 Mar 5. PubMed PMID: 18319566.

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